molecular formula C16H15ClO3 B8343109 3-(4-Chloro-benzyloxy)-2-ethoxy-benzaldehyde

3-(4-Chloro-benzyloxy)-2-ethoxy-benzaldehyde

Cat. No. B8343109
M. Wt: 290.74 g/mol
InChI Key: BQVJESJAYVGYHF-UHFFFAOYSA-N
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Patent
US07863288B2

Procedure details

To a mixture of 3-(4-chloro-benzyloxy)-2-hydroxy-benzaldehyde (110 mg, 0.42 mmol), potassium carbonate (150 mg, 1.1 mmol) in acetonitrile (8 mL) was added iodoethane (0.2 mL, 2.5 mmol) at room temperature. The mixture was stirred at 98° C. for 18 hours. The reaction mixture was poured into a solution of saturated ammonium chloride and was extracted with ethyl acetate. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, a light yellow solid was obtained (629, 116 mg, 95%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][O:7][C:8]2[C:9]([OH:16])=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:26][CH3:27].[Cl-].[NH4+]>C(#N)C>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][O:7][C:8]2[C:9]([O:16][CH2:26][CH3:27])=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
ClC1=CC=C(COC=2C(=C(C=O)C=CC2)O)C=C1
Name
Quantity
150 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 98° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
a light yellow solid was obtained (629, 116 mg, 95%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=CC=C(COC=2C(=C(C=O)C=CC2)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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